Cas no 1419101-53-3 (cis-3,4-Difluoropiperidine hydrochloride)

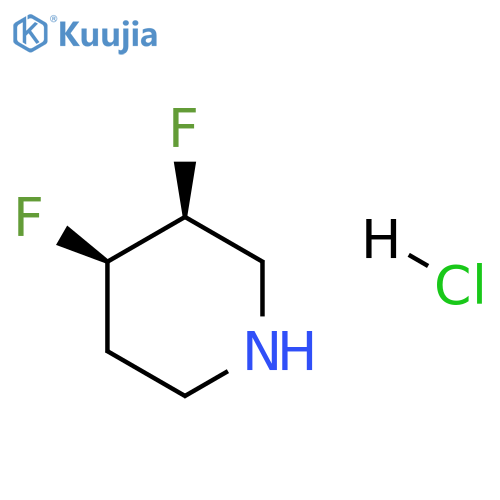

1419101-53-3 structure

商品名:cis-3,4-Difluoropiperidine hydrochloride

CAS番号:1419101-53-3

MF:C5H10ClF2N

メガワット:157.589407444

MDL:MFCD23106087

CID:3163150

PubChem ID:72208113

cis-3,4-Difluoropiperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- cis-3,4-Difluoropiperidine hydrochloride

- trans-3,4-Difluoropiperidine hydrochloride

- AKOS037644353

- AS-51813

- (3R,4S)-3,4-Difluoropiperidine;hydrochloride

- cis-3,4-Difluoropiperidine HCl

- MFCD23106087

- 1419101-53-3

- (3R,4S)-3,4-difluoropiperidine hydrochloride

- Piperidine, 3,4-difluoro-, hydrochloride (1:1), (3R,4S)-rel-

- SCHEMBL21200724

- CS-0049725

- P13601

-

- MDL: MFCD23106087

- インチ: 1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H

- InChIKey: MKMKCRCSQCCJJO-UHFFFAOYSA-N

- ほほえんだ: Cl[H].FC1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])F

計算された属性

- せいみつぶんしりょう: 157.0469833g/mol

- どういたいしつりょう: 157.0469833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 76.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

cis-3,4-Difluoropiperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB458982-500 mg |

cis-3,4-Difluoropiperidine HCl |

1419101-53-3 | 500MG |

€918.20 | 2022-03-01 | ||

| Chemenu | CM294352-250mg |

cis-3,4-Difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 250mg |

$529 | 2022-09-29 | |

| Chemenu | CM294352-1g |

cis-3,4-Difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 1g |

$1237 | 2021-08-18 | |

| Alichem | A129008160-1g |

cis-3,4-Difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 1g |

1,296.54 USD | 2021-06-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121524-1G |

cis-3,4-difluoropiperidine hydrochloride |

1419101-53-3 | 97% | 1g |

¥ 6,270.00 | 2023-04-07 | |

| Chemenu | CM294352-1g |

cis-3,4-Difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 1g |

$1323 | 2022-09-29 | |

| eNovation Chemicals LLC | D499136-5G |

cis-3,4-difluoropiperidine hydrochloride |

1419101-53-3 | 97% | 5g |

$3540 | 2024-07-21 | |

| Enamine | EN300-7399768-2.5g |

rac-(3R,4S)-3,4-difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 2.5g |

$2100.0 | 2023-07-07 | |

| Enamine | EN300-7399768-5.0g |

rac-(3R,4S)-3,4-difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 5.0g |

$3105.0 | 2023-07-07 | |

| A2B Chem LLC | AA68969-500mg |

Cis-3,4-difluoropiperidine hydrochloride |

1419101-53-3 | 95% | 500mg |

$693.00 | 2024-04-20 |

cis-3,4-Difluoropiperidine hydrochloride 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1419101-53-3 (cis-3,4-Difluoropiperidine hydrochloride) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1189426-16-1(Sulfadiazine-13C6)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1419101-53-3)cis-3,4-Difluoropiperidine hydrochloride

清らかである:99%

はかる:5g

価格 ($):2385.0